molecular formula C13H20N4O2S B5685903 (3S,4S)-1-(1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-yl)-4-propan-2-yloxypyrrolidin-3-ol

(3S,4S)-1-(1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-yl)-4-propan-2-yloxypyrrolidin-3-ol

Cat. No.: B5685903
M. Wt: 296.39 g/mol
InChI Key: XEPWCGDVDSMKBT-UWVGGRQHSA-N
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Description

(3S,4S)-1-(1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-yl)-4-propan-2-yloxypyrrolidin-3-ol is a complex organic compound that features a pyrazolo-thiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-(1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-yl)-4-propan-2-yloxypyrrolidin-3-ol typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrazolo-thiazole core: This can be achieved through cyclization reactions involving appropriate precursors such as thioamides and hydrazines.

    Introduction of the pyrrolidin-3-ol moiety: This step may involve nucleophilic substitution or addition reactions.

    Functional group modifications: Further functionalization to introduce the propan-2-yloxy group and other substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-(1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-yl)-4-propan-2-yloxypyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be optimized based on the specific transformation desired.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, (3S,4S)-1-(1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-yl)-4-propan-2-yloxypyrrolidin-3-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its interactions with biological targets could be studied to identify potential therapeutic applications.

Industry

In industry, this compound might be used in the development of new materials or as a catalyst in various chemical processes. Its unique chemical properties could make it valuable in a range of industrial applications.

Mechanism of Action

The mechanism of action of (3S,4S)-1-(1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-yl)-4-propan-2-yloxypyrrolidin-3-ol would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Disruption of cellular processes: It could interfere with key cellular processes, leading to biological effects.

    Pathway modulation: The compound might affect signaling pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (3S,4S)-1-(1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-yl)-4-propan-2-yloxypyrrolidin-3-ol include other pyrazolo-thiazole derivatives and pyrrolidin-3-ol derivatives. Examples might include:

    Pyrazolo[3,4-d]thiazole derivatives: These compounds share the core pyrazolo-thiazole structure and may have similar chemical properties.

    Pyrrolidin-3-ol derivatives: Compounds with the pyrrolidin-3-ol moiety may exhibit similar reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(3S,4S)-1-(1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-yl)-4-propan-2-yloxypyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S/c1-7(2)19-10-6-17(5-9(10)18)13-14-12-11(20-13)8(3)15-16(12)4/h7,9-10,18H,5-6H2,1-4H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPWCGDVDSMKBT-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1SC(=N2)N3CC(C(C3)OC(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C2=C1SC(=N2)N3C[C@@H]([C@H](C3)OC(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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